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Compound of Interest

Compound Name: Ethyl quinoline-2-carboxylate

Cat. No.: B1330848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of Ethyl quinoline-2-carboxylate, a key heterocyclic compound with

applications in medicinal chemistry and materials science. This document details the expected

spectroscopic data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C

NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and

Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to aid in

the acquisition of high-quality data.

Introduction
Ethyl quinoline-2-carboxylate is a derivative of quinoline, a bicyclic aromatic heterocycle. The

presence of the quinoline core and the ethyl ester functionality dictates its unique spectroscopic

properties. Understanding these properties is crucial for its identification, purity assessment,

and the elucidation of its role in various chemical and biological processes.

Spectroscopic Data
Due to the limited availability of published experimental spectra for Ethyl quinoline-2-
carboxylate, the following data is a combination of predicted values from computational

models and expected values based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for Ethyl Quinoline-2-Carboxylate

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~8.3 d 1H H-4

~8.1 d 1H H-8

~8.0 d 1H H-5

~7.8 t 1H H-7

~7.6 t 1H H-6

~7.5 d 1H H-3

~4.5 q 2H -CH₂- (Ethyl)

~1.4 t 3H -CH₃ (Ethyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl Quinoline-2-Carboxylate
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Chemical Shift (δ) (ppm) Assignment

~165 C=O (Ester)

~150 C-2

~147 C-8a

~137 C-4

~130 C-7

~129 C-5

~128 C-4a

~127 C-6

~120 C-3

~62 -CH₂- (Ethyl)

~14 -CH₃ (Ethyl)

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted FT-IR Spectroscopic Data for Ethyl Quinoline-2-Carboxylate
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium C-H stretch (aromatic)

~2980 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (ester)

~1600, 1580, 1500 Medium-Strong
C=C and C=N stretching

(quinoline ring)

~1250 Strong C-O stretch (ester)

~1100 Medium C-O stretch (ester)

~750 Strong
C-H bend (ortho-disubstituted

benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Ethyl quinoline-2-carboxylate (C₁₂H₁₁NO₂), the expected molecular weight

is approximately 201.22 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation for Ethyl Quinoline-2-Carboxylate

m/z Proposed Fragment

201 [M]⁺ (Molecular ion)

172 [M - C₂H₅]⁺

156 [M - OC₂H₅]⁺

128 [M - COOC₂H₅]⁺ (Quinoline radical cation)

101 [C₇H₅N]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly conjugated systems. The quinoline ring system is the primary chromophore in Ethyl
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quinoline-2-carboxylate.

Table 5: Predicted UV-Vis Spectroscopic Data for Ethyl Quinoline-2-Carboxylate

λmax (nm) Solvent Electronic Transition

~230 Ethanol π → π

~280 Ethanol π → π

~315 Ethanol n → π*

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of Ethyl quinoline-2-carboxylate in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a clean 5 mm NMR tube.

If quantitative analysis is required, a known amount of an internal standard can be added.

Instrument Parameters (Typical for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single pulse (zg30)

Number of Scans: 16-64

Relaxation Delay (d1): 1-2 seconds

Spectral Width: ~16 ppm
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¹³C NMR:

Pulse Program: Proton-decoupled single pulse (zgpg30)

Number of Scans: 1024 or more, depending on sample concentration

Relaxation Delay (d1): 2 seconds

Spectral Width: ~240 ppm

FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid Ethyl quinoline-2-carboxylate sample directly onto the

center of the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Instrument Parameters:

Scan Range: 4000 - 400 cm⁻¹

Number of Scans: 16-32

Resolution: 4 cm⁻¹

Data Acquisition: A background spectrum of the empty ATR crystal should be collected

before scanning the sample.

Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
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Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane)

to a concentration of approximately 1 mg/mL.

Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatograph (GC-MS).

Instrument Parameters (Typical for EI-MS):

Ionization Energy: 70 eV

Mass Range: m/z 50 - 500

Scan Speed: 1-2 scans/second

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of Ethyl quinoline-2-carboxylate in a UV-transparent solvent (e.g.,

ethanol, methanol, acetonitrile) of a known concentration (e.g., 1 mg/mL).

Dilute the stock solution to an appropriate concentration (typically in the range of 10⁻⁵ to

10⁻⁴ M) to ensure the absorbance falls within the linear range of the instrument (ideally

between 0.1 and 1.0).

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent

blank.

Instrument Parameters:

Wavelength Range: 200 - 800 nm

Scan Speed: Medium

Baseline Correction: Perform a baseline correction with the solvent-filled cuvette before

measuring the sample.

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like Ethyl quinoline-2-carboxylate.

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Analysis

Structural Elucidation

Ethyl quinoline-2-carboxylate

NMR Spectroscopy
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General workflow for spectroscopic characterization.

Logical Relationships in Spectroscopic Data
Interpretation
The following diagram illustrates how data from different spectroscopic techniques are

integrated to confirm the structure of Ethyl quinoline-2-carboxylate.
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Integration of spectroscopic data for structural elucidation.

To cite this document: BenchChem. [Spectroscopic Characterization of Ethyl Quinoline-2-
Carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330848#spectroscopic-characterization-of-ethyl-
quinoline-2-carboxylate]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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